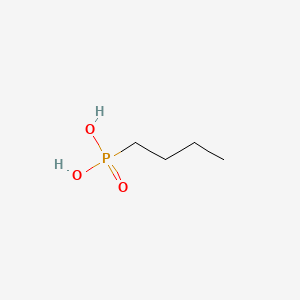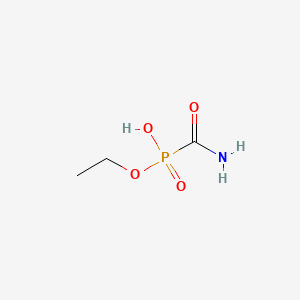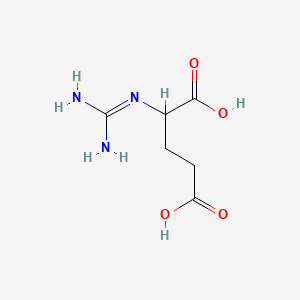
Butylphosphonic acid
Descripción general
Descripción
El butilfosfonato es un compuesto orgánico que pertenece a la clase de los ácidos fosfónicos. Se caracteriza por un átomo de fósforo unido a tres átomos de oxígeno (dos grupos hidroxilo y un doble enlace P=O) y un átomo de carbono.
Aplicaciones Científicas De Investigación
El butilfosfonato tiene una amplia gama de aplicaciones en la investigación científica. En química, se utiliza como un bloque de construcción para la síntesis de diversos compuestos fosforilados . En biología, se estudia por su potencial como agente quelante y su papel en las vías biológicas . En medicina, los derivados del butilfosfonato se exploran por su potencial como fármacos y profármacos . En la industria, se utiliza en la fabricación de materiales de contacto con alimentos de poliolefina como agente nucleante .
Safety and Hazards
Direcciones Futuras
Butylphosphonic acid and related compounds have potential applications in the field of perovskite solar cells. They can be used as surfactants to prevent agglomeration and increase nanoparticle dispersion in polymer matrices . This could lead to the eventual commercialization of perovskite solar cells .
Mecanismo De Acción
El mecanismo de acción del butilfosfonato implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la actividad de ciertas enzimas, como la lipasa, uniéndose a sus sitios activos . Esta interacción puede conducir a la inhibición de la actividad enzimática y los efectos biológicos subsiguientes. Los objetivos moleculares y las vías exactas involucrados dependen de la aplicación y el contexto específicos .
Análisis Bioquímico
Biochemical Properties
Butylphosphonic acid plays a significant role in biochemical reactions due to its structural similarity to phosphate groups. It can interact with enzymes, proteins, and other biomolecules, often mimicking the behavior of natural phosphates. For instance, this compound has been shown to affect the activity of phosphonoacetaldehyde hydrolase from Pseudomonas aeruginosa. At low concentrations, it acts as an activator, while at higher concentrations, it exhibits inhibitory properties . This dual role highlights its potential as a modulator of enzymatic activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to mimic phosphate groups allows it to interfere with normal cellular functions. For example, it can alter the phosphorylation status of proteins, thereby affecting signal transduction pathways. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For instance, this compound can inhibit the activity of certain enzymes by competing with natural substrates for binding sites. This competitive inhibition can lead to changes in metabolic pathways and cellular processes. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme activation and improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as enzyme inhibition, cellular damage, and metabolic disruptions. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. For example, this compound can inhibit enzymes involved in phosphate metabolism, leading to changes in the levels of phosphate-containing metabolites and disrupting normal metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. This compound can bind to membrane transporters, facilitating its entry into cells, and interact with intracellular binding proteins, affecting its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For instance, this compound may localize to the nucleus, where it interacts with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic pathways .
Métodos De Preparación
. Esta reacción se lleva a cabo en condiciones suaves y da como resultado la formación de fosfonatos simétricos. Otro método implica el uso de fosfito de dialquilo en una reacción de acoplamiento mediada por metales . Los métodos de producción industrial a menudo se basan en estas rutas sintéticas debido a su eficiencia y escalabilidad .
Análisis De Reacciones Químicas
El butilfosfonato experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen anhídrido tríflico para la activación quimioselectiva y cloruro de oxalilo para la cloración . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la reacción con anhídrido tríflico puede producir derivados fosforilados con interesantes actividades biológicas .
Comparación Con Compuestos Similares
El butilfosfonato es similar a otros ácidos fosfónicos, como el etil 2-feniletil butilfosfonato y el ácido nitrilotri(metilenofosfónico) . es único en su estructura química específica y propiedades. Por ejemplo, el butilfosfonato tiene un grupo butilo unido al átomo de fósforo, lo que lo distingue de otros ácidos fosfónicos
Conclusión
El butilfosfonato es un compuesto versátil con una amplia gama de aplicaciones en varios campos Su estructura química única y propiedades lo convierten en un valioso bloque de construcción para la síntesis de diversos compuestos
Propiedades
IUPAC Name |
butylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O3P/c1-2-3-4-8(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRBSXOBUKDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186861 | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-64-0 | |
| Record name | Butylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3321-64-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Butylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKC30FCB7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)











![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)
